Cas no 1044256-89-4 (1-Bromo-3-(bromomethyl)-2-chlorobenzene)
1-Bromo-3-(bromomethyl)-2-chlorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-?bromo-?3-?(bromomethyl)?-?2-?chlorobenzene
- 3-Bromo-2-chlorobeznyl bromide
- 3-Bromo-2-chlorobenzyl bromide
- 1-BROMO-3-(BROMOMETHYL)-2-CHLOROBENZENE
- FJJLMWJGHJAMKW-UHFFFAOYSA-N
- 1-Bromo-3-bromomethyl-2-chloro-benzene
- AS-46385
- 1044256-89-4
- DA-31722
- SY209183
- MFCD18390317
- SCHEMBL845149
- AKOS028114817
- CL9510
- EN300-253094
- 1-Bromo-3-(bromomethyl)-2-chlorobenzene
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- MDL: MFCD18390317
- Inchi: 1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChI Key: FJJLMWJGHJAMKW-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C=1Cl)Br
Computed Properties
- Exact Mass: 283.84260g/mol
- Monoisotopic Mass: 281.84465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.8
1-Bromo-3-(bromomethyl)-2-chlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126840-50mg |
1-Bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126840-100mg |
1-Bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B126840-500mg |
1-Bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM328593-25g |
1-bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 95%+ | 25g |
$773 | 2021-08-18 | |
| Alichem | A013025936-250mg |
3-Bromo-2-chlorobenzyl bromide |
1044256-89-4 | 97% | 250mg |
$470.40 | 2023-09-04 | |
| Alichem | A013025936-500mg |
3-Bromo-2-chlorobenzyl bromide |
1044256-89-4 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A013025936-1g |
3-Bromo-2-chlorobenzyl bromide |
1044256-89-4 | 97% | 1g |
$1445.30 | 2023-09-04 | |
| Enamine | EN300-253094-1g |
1-bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 95% | 1g |
$100.0 | 2023-09-14 | |
| Enamine | EN300-253094-5g |
1-bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 95% | 5g |
$301.0 | 2023-09-14 | |
| Enamine | EN300-253094-10g |
1-bromo-3-(bromomethyl)-2-chlorobenzene |
1044256-89-4 | 95% | 10g |
$553.0 | 2023-09-14 |
1-Bromo-3-(bromomethyl)-2-chlorobenzene Suppliers
1-Bromo-3-(bromomethyl)-2-chlorobenzene Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-Bromo-3-(bromomethyl)-2-chlorobenzene
Recent Advances in the Application of 1-Bromo-3-(bromomethyl)-2-chlorobenzene (CAS: 1044256-89-4) in Chemical and Pharmaceutical Research
1-Bromo-3-(bromomethyl)-2-chlorobenzene (CAS: 1044256-89-4) is a halogenated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its versatile reactivity and potential applications in drug synthesis and material science. This compound, characterized by its bromo- and chloro-substituted benzene ring, serves as a critical intermediate in the synthesis of various bioactive molecules and functional materials. Recent studies have explored its utility in cross-coupling reactions, polymerization processes, and as a precursor for the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized this compound as a key building block to introduce halogenated aromatic moieties into their inhibitor designs, enhancing binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to non-halogenated analogs, underscoring the importance of halogenation in drug design.
In the field of materials science, a team from MIT demonstrated the use of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in the development of self-assembling polymers with tunable electronic properties. The compound's ability to undergo controlled radical polymerization was leveraged to create conductive polymers with applications in flexible electronics and biosensors. The findings, published in Advanced Materials, suggest that this halogenated benzene derivative could play a pivotal role in next-generation organic electronic devices.
Recent advancements in synthetic methodologies have also expanded the utility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables the efficient incorporation of this compound into complex molecular architectures. The protocol offers improved yields (up to 85%) and reduced reaction times compared to traditional methods, making it particularly valuable for pharmaceutical applications where scalability is crucial.
From a safety and regulatory perspective, recent toxicological studies have provided important insights into the handling and environmental impact of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. While the compound exhibits moderate toxicity (LD50 = 320 mg/kg in rats), proper containment and waste management protocols can effectively mitigate risks. These findings have been incorporated into updated safety guidelines by the American Chemical Society's Committee on Chemical Safety.
Looking forward, researchers anticipate that 1-Bromo-3-(bromomethyl)-2-chlorobenzene will continue to play a significant role in medicinal chemistry and materials science. Ongoing studies are exploring its potential in targeted drug delivery systems and as a component of advanced catalytic systems. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing current challenges in these fields.
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